![molecular formula C7H13NO B3246502 (2-Azabicyclo[2.2.1]heptan-1-yl)methanol CAS No. 1785333-54-1](/img/structure/B3246502.png)
(2-Azabicyclo[2.2.1]heptan-1-yl)methanol
Overview
Description
“(2-Azabicyclo[2.2.1]heptan-1-yl)methanol” is a chemical compound that is part of the 2-azabicyclo[2.2.1]heptane family . It is used in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes .
Synthesis Analysis
The synthesis of “(2-Azabicyclo[2.2.1]heptan-1-yl)methanol” involves a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates . The products could be further functionalized to build up a library of bridged aza-bicyclic structures .Molecular Structure Analysis
The molecular structure of “(2-Azabicyclo[2.2.1]heptan-1-yl)methanol” is represented by the InChI code: 1S/C7H13NO/c9-5-7-2-1-6 (3-7)4-8-7 . The molecular weight of the compound is 163.65 .Chemical Reactions Analysis
The chemical reactions involving “(2-Azabicyclo[2.2.1]heptan-1-yl)methanol” are complex and involve electrochemical oxidation and comproportionation with the generated oxoammonium ions .Physical And Chemical Properties Analysis
“(2-Azabicyclo[2.2.1]heptan-1-yl)methanol” is a powder at room temperature .Scientific Research Applications
Construction of Oxygenated 2-Azabicyclo[2.2.1]heptanes
This compound is used in the construction of oxygenated 2-azabicyclo[2.2.1]heptanes via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates. The products could be further functionalized to build up a library of bridged aza-bicyclic structures .
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, can be constructed using this compound . Tropane alkaloids display a wide array of interesting biological activities .
Construction of Carbon-Atom Bridged Morpholines
This compound can be used to construct C-3 disubstituted 2-oxa-5-azabicyclo heptanes as carbon-atom bridged morpholines . Attaching an acetic acid moiety on the C-3 carbon of the 2-oxa-5-azabicyclo heptane core reveals the framework of an embedded γ-amino butyric acid (GABA) .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of (2-Azabicyclo[22It’s worth noting that similar azabicyclic compounds have been found to interact with the orexin system, which consists of two neuropeptides (orexin-a and orexin-b) that exert their mode of action on two receptors (orexin-1 and orexin-2) .
Mode of Action
The specific mode of action for (2-Azabicyclo[22The orexin-1 receptor, which similar compounds may target, is believed to play a role in addiction, panic, or anxiety .
Biochemical Pathways
The biochemical pathways affected by (2-Azabicyclo[22The orexin system, which similar compounds may interact with, is known to play a significant role in sleep-wake states .
Result of Action
The molecular and cellular effects of (2-Azabicyclo[22The interaction of similar compounds with the orexin system could potentially influence sleep-wake states, addiction, panic, or anxiety .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of (2-Azabicyclo[22The action of similar compounds on the orexin system could potentially be influenced by various factors, including the physiological state of the individual and the presence of other substances .
properties
IUPAC Name |
2-azabicyclo[2.2.1]heptan-1-ylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c9-5-7-2-1-6(3-7)4-8-7/h6,8-9H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNUPMUAERHXXKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CN2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Azabicyclo[2.2.1]heptan-1-yl)methanol | |
CAS RN |
1785333-54-1 | |
Record name | 2-azabicyclo[2.2.1]heptan-1-ylmethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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